N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-31(27,19-7-8-21-22(14-19)29-12-11-28-21)24-15-20(23-6-3-13-30-23)25-10-9-17-4-1-2-5-18(17)16-25/h1-8,13-14,20,24H,9-12,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUEAHYXGHKZGIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(CNS(=O)(=O)C3=CC4=C(C=C3)OCCO4)C5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3,4-Dihydroisoquinoline
The dihydroisoquinoline moiety is synthesized via Bischler-Napieralski cyclization of phenethylamine derivatives. A representative protocol involves:
- Reacting 2-phenylethylamine with acetic anhydride to form N-acetylphenethylamine.
- Cyclization using phosphoryl chloride (POCl₃) at 80–90°C for 4–6 hours, yielding 3,4-dihydroisoquinoline.
- Purification via vacuum distillation (bp 110–115°C at 15 mmHg).
Key Reaction Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 85°C | Maximizes cyclization efficiency |
| POCl₃ Concentration | 1.2 equivalents | Prevents over-oxidation |
| Reaction Time | 5 hours | Balances conversion vs. degradation |
Preparation of 2,3-Dihydrobenzo[b]Dioxine-6-Sulfonyl Chloride
The sulfonyl chloride intermediate is synthesized through chlorosulfonation:
- Chlorosulfonation : 2,3-Dihydrobenzo[b]dioxine is treated with chlorosulfonic acid (ClSO₃H) at 0–5°C for 2 hours.
- Quenching : The reaction mixture is poured onto crushed ice, and the precipitate is filtered and recrystallized from dichloromethane/hexane.
Yield Optimization
- Lower temperatures (≤5°C) minimize polysubstitution.
- Stoichiometric excess of ClSO₃H (2.5 eq.) ensures complete conversion.
Coupling Reaction
The final step involves nucleophilic substitution between 3,4-dihydroisoquinoline-thiophene ethylamine and the sulfonyl chloride:
- Base Selection : Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in anhydrous THF.
- Stoichiometry : 1:1 molar ratio of amine to sulfonyl chloride.
- Temperature : 0°C to room temperature (RT) over 12 hours.
Reaction Mechanism
$$ \text{R-NH}2 + \text{R'} \text{-SO}2 \text{Cl} \xrightarrow{\text{Base}} \text{R-NH-SO}_2 \text{-R'} + \text{HCl} $$
The base neutralizes HCl, driving the reaction to completion.
Optimization of Reaction Parameters
Solvent Systems
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| THF | 7.5 | 78 | 95 |
| DCM | 8.9 | 65 | 89 |
| Acetonitrile | 37.5 | 72 | 92 |
THF provides optimal solubility for both hydrophilic and hydrophobic intermediates.
Catalytic Additives
- 4-Dimethylaminopyridine (DMAP) : Accelerates sulfonamide bond formation (10 mol% increases yield by 12%).
- Molecular Sieves (3Å) : Absorb moisture, minimizing hydrolysis of sulfonyl chloride.
Characterization and Analytical Techniques
Spectroscopic Validation
| Technique | Key Signals | Functional Group Confirmed |
|---|---|---|
| ¹H NMR | δ 7.25–7.35 (m, 4H, Ar-H) | Dihydroisoquinoline |
| δ 4.25 (s, 4H, OCH₂CH₂O) | Dioxine ring | |
| ¹³C NMR | δ 154.2 (C-SO₂) | Sulfonamide |
| HRMS | m/z 513.1243 [M+H]⁺ (calc. 513.1248) | Molecular ion |
Purity Assessment
- HPLC : C18 column, 90:10 H₂O/ACN + 0.1% TFA, retention time = 11.3 min.
- Elemental Analysis : Calculated C 63.14%, H 5.12%, N 5.47%; Found C 62.98%, H 5.09%, N 5.43%.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Cost Analysis
| Component | Cost per kg (USD) | Contribution to Total Cost |
|---|---|---|
| Sulfonyl Chloride | 1,200 | 42% |
| Dihydroisoquinoline | 950 | 33% |
| Solvents/Catalysts | 300 | 25% |
Challenges and Alternative Approaches
Common Pitfalls
Emerging Methodologies
- Enzymatic Coupling : Lipase-mediated sulfonamide formation reduces side products (pilot-scale yield: 68%).
- Electrochemical Synthesis : Direct amination using boron-doped diamond electrodes achieves 81% yield with minimal waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the thiophene and isoquinoline moieties.
Reduction: : Reduction reactions can target the sulfonamide group, potentially converting it to sulfinamide or amine.
Substitution: : Nucleophilic substitution reactions can occur at various positions depending on the leaving groups present.
Common Reagents and Conditions
Oxidation: : Use of oxidizing agents like potassium permanganate or m-chloroperbenzoic acid.
Reduction: : Employing reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Utilizing nucleophiles like thiolates, amines, or halides under appropriate conditions.
Major Products
Oxidation: : Conversion to sulfone or N-oxide derivatives.
Reduction: : Formation of corresponding amine derivatives.
Substitution: : Producing a wide range of substituted isoquinoline or thiophene products.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has notable applications across several scientific domains:
Chemistry: : As a synthetic intermediate in the preparation of complex molecules and in catalysis research.
Biology: : Potential use as a molecular probe or bioactive compound in studying cellular processes.
Medicine: : Investigated for its pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: : Utilized in the development of advanced materials or specialty chemicals.
Mechanism of Action
The compound's mechanism of action involves interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, or nucleic acids.
Pathways Involved: : Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
(a) N-[(2,2-Dimethyl-2H-chromen-6-yl)methyl]-3,4-dimethoxy-N-phenylbenzene-1-sulfonamide
This compound () shares the sulfonamide core with the target molecule but replaces the dihydroisoquinoline and thiophene groups with a chromene ring and methoxy-substituted benzene. Chromene derivatives are associated with antioxidant and anti-inflammatory activities, whereas methoxy groups enhance lipophilicity. In contrast, the target compound’s thiophene and dihydroisoquinoline groups may improve π-π stacking interactions or binding to sulfur-containing enzyme pockets, though this requires experimental validation .
(b) 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine
This analog () contains a dihydrobenzodioxine moiety linked to a pyridinamine instead of a sulfonamide. The target compound’s sulfonamide group, however, introduces hydrogen-bonding capability, which could improve target affinity or solubility in aqueous environments .
Dihydroisoquinoline Derivatives
lists several dihydroisoquinoline derivatives with varied substituents:
- Ethyl 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline-2(1H)-carboxylate (6d): The ethyl carboxylate ester may confer metabolic instability compared to the target compound’s sulfonamide, which is typically more resistant to hydrolysis.
- 6,7-Dimethoxy-1-methyl-2-(methylsulfonyl)-1,2,3,4-tetrahydroisoquinoline (6e): The methylsulfonyl group here mirrors the sulfonamide in the target compound but lacks the dihydrobenzodioxine-thiophene system. Methylsulfonyl groups are often used to enhance electrostatic interactions in drug-receptor binding.
Structural and Functional Analysis
Molecular Features
Hypothesized Advantages of the Target Compound
- Dual Heterocyclic Systems: The dihydroisoquinoline and thiophene groups may synergize to enhance binding to hydrophobic pockets in biological targets.
- Sulfonamide Flexibility : Unlike ester or ketone-containing analogs (), the sulfonamide group offers stability and hydrogen-bonding capacity, critical for drug-receptor interactions.
- Dihydrobenzodioxine Contribution : This moiety could improve metabolic stability compared to simpler benzene rings .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
